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Tricyclopentylphosphine

Cat. No.: B1587364
CAS No.: 7650-88-6
M. Wt: 238.35 g/mol
InChI Key: DHWBYAACHDUFAT-UHFFFAOYSA-N
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Description

Distinctive Stereoelectronic Properties of Tricyclopentylphosphine as a Ligand

The efficacy of a phosphine (B1218219) ligand in a catalytic cycle is largely determined by its stereoelectronic properties, namely its steric bulk and its electron-donating ability. PCyp3 possesses a unique balance of these characteristics, which distinguishes it from other phosphine ligands.

The steric bulk of a phosphine ligand is often quantified by its cone angle (θ), a measure of the solid angle occupied by the ligand at the metal center. Bulky phosphine ligands like PCyp3 can promote the formation of low-coordinate, highly reactive metal complexes by favoring the dissociation of other ligands. This steric hindrance can also influence the regioselectivity and stereoselectivity of catalytic reactions.

This compound is frequently compared to its close analog, tricyclohexylphosphine (B42057) (PCy3), which features six-membered rings instead of five-membered ones. While both are considered bulky, subtle differences in their steric profiles can lead to significant variations in catalytic performance. Computational studies have provided insights into their respective sizes. For instance, in a tetrahedral nickel complex, the calculated cone angle for PCyp3 is slightly smaller than that of PCy3, suggesting a less sterically demanding profile for PCyp3 in some coordination environments. However, other computational models show very similar cone angles, indicating that the steric impact can be context-dependent on the specific metal center and its coordination geometry.

LigandCalculated Cone Angle (θ) in tetrahedral [Ni(CO)₃(P)] complex (°)Calculated Cone Angle (θ) in octahedral [IrCl₃(CO)₂(P)] complex (°)
This compound (PCyp3)170.2161.5
Tricyclohexylphosphine (PCy3)174.7164.9

The electronic properties of a phosphine ligand relate to its ability to donate electron density to the metal center. This is typically assessed using the Tolman electronic parameter (TEP) or by measuring the ligand's basicity (pKa). The TEP is determined by the C-O stretching frequency of a [LNi(CO)₃] complex; stronger electron-donating ligands lead to a lower stretching frequency.

As an alkylphosphine, PCyp3 is a strong electron donor. The cyclopentyl groups, being saturated alkyl substituents, are effective at pushing electron density onto the phosphorus atom, which in turn donates this electron density to the metal center. This high electron density on the metal can facilitate key steps in catalytic cycles, such as oxidative addition.

The basicity of a phosphine is a good indicator of its electron-donating ability. While the pKa of PCyp3 is not as widely reported as that of PCy3, it is expected to be similarly high due to its trialkylphosphine nature. For comparison, tricyclohexylphosphine has a pKa of 9.7, indicating it is a strong Lewis base wikipedia.orguwindsor.ca. This high basicity correlates with strong σ-donation to the metal center.

LigandTolman Electronic Parameter (TEP) ν(CO) cm⁻¹Basicity (pKa of conjugate acid)
This compound (PCyp3)Not widely reported, but expected to be low (indicative of a strong donor)Expected to be high, similar to PCy3
Tricyclohexylphosphine (PCy3)2056.49.7 wikipedia.orguwindsor.ca

Significance of this compound in Enabling Advanced Catalytic Transformations

The unique stereoelectronic profile of PCyp3 makes it a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions, including the Suzuki-Miyaura, Heck, Negishi, and Buchwald-Hartwig amination, are cornerstones for the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.

The bulky and electron-rich nature of PCyp3 is particularly advantageous in these reactions. The steric bulk helps to stabilize the active monoligated palladium(0) species, which is often the key catalytic intermediate. The strong electron-donating character of the ligand facilitates the oxidative addition of aryl halides to the palladium(0) center, which is often the rate-limiting step of the catalytic cycle.

For example, in Suzuki-Miyaura couplings, ligands like PCyp3 are known to promote the reaction of challenging substrates, such as sterically hindered aryl chlorides. Similarly, in Buchwald-Hartwig aminations, the use of bulky, electron-rich phosphines is crucial for achieving high yields and turnover numbers. While tricyclohexylphosphine is a well-established ligand in these areas, studies have shown that subtle changes in the ligand, such as the switch to this compound, can lead to significant differences in catalyst activity and selectivity, highlighting the importance of fine-tuning the ligand structure for specific applications.

Furthermore, PCyp3 and its analogs have been instrumental in the development of ruthenium-based olefin metathesis catalysts, such as the Grubbs catalysts. In these systems, the phosphine ligand plays a critical role in modulating the catalyst's stability and reactivity. The ability of PCyp3 to effectively stabilize the ruthenium center while allowing for substrate coordination is key to its success in these important C-C bond-forming reactions. The use of a cyclopentyl group on a chiral phosphine ligand has also been shown to improve enantioselectivity in nickel-catalyzed reactions, demonstrating the broad utility of the cyclopentyl moiety in ligand design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27P B1587364 Tricyclopentylphosphine CAS No. 7650-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclopentylphosphane
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InChI

InChI=1S/C15H27P/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h13-15H,1-12H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DHWBYAACHDUFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)P(C2CCCC2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9074353
Record name Phosphine, tricyclopentyl-
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Molecular Weight

238.35 g/mol
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CAS No.

7650-88-6
Record name Tricyclopentylphosphine
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Record name Phosphine, tricyclopentyl-
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Record name Phosphine, tricyclopentyl-
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Record name Tricyclopentylphosphine
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Coordination Chemistry and Complex Formation of Tricyclopentylphosphine

Synthesis and Isolation of Metal-Tricyclopentylphosphine Complexes

The synthesis of metal-tricyclopentylphosphine complexes typically involves the reaction of a suitable metal precursor with the phosphine (B1218219) ligand in an appropriate solvent. The choice of precursor, reaction conditions, and stoichiometry are crucial in determining the final product.

Platinum-Tricyclopentylphosphine Complexes

The synthesis of platinum-tricyclopentylphosphine complexes has been documented, although the number of structurally characterized examples remains limited. One notable example is the synthesis of [Pt{κ³-S,B,S-HB(mp)₂}(PCyp₃)], where 'mp' denotes a 2-mercaptopyridyl group. This complex is formed by the reaction of [Pt(μ-Cl)(COEOMe)]₂ (where COEOMe is 8-methoxycyclooct-4-en-1-ide) with two equivalents of Na[H₂B(mp)₂] in the presence of two equivalents of tricyclopentylphosphine.

While detailed synthetic procedures for a wide array of simple platinum-tricyclopentylphosphine complexes are not extensively reported in the literature, the synthesis of related tricyclohexylphosphine (B42057) (PCy₃) complexes, such as cis-Pt(PCy₃)₂(H)(SiR₂R'), provides analogous routes that could potentially be adapted. acs.org For instance, the reaction of Pt(PCy₃)₂ with various silanes yields these silyl (B83357) hydride complexes, suggesting that a similar reaction with Pt(PCyp₃)₂ could yield the corresponding this compound derivatives. acs.org

Rhodium-Tricyclopentylphosphine Complexes

The coordination chemistry of rhodium with this compound has been explored, leading to the synthesis and characterization of both Rh(I) and Rh(III) complexes. acs.org These complexes often feature PCyp₃ in conjunction with other ligands, such as wide-bite-angle chelating diphosphines like DPEphos and Xantphos. acs.org

A key synthetic route involves the reaction of a rhodium precursor with PCyp₃ and the diphosphine ligand. For example, the Rh(I) complex [Rh(κ³-P,O,P-L)(PCyp₃)][BArF₄] (where L = DPEphos or Xantphos) can be synthesized. acs.org These square-planar complexes can then undergo further reactions. For instance, the addition of H₂ to these Rh(I) species leads to the formation of Rh(III) dihydride complexes, such as fac-[Rh(κ³-P,O,P-Xantphos)(H)₂(PCyp₃)][BArF₄] and mer-[Rh(κ³-P,O,P-Xantphos)(H)₂(PCyp₃)][BArF₄], which exist in equilibrium. acs.org

Furthermore, dehydrogenation of the this compound ligand itself can occur under certain conditions, leading to the formation of a chelating phosphine-alkene ligand, PCyp₂(η²-C₅H₇). This results in complexes like fac-[Rh(κ³-P,O,P-L){PCyp₂(η²-C₅H₇)}][BArF₄]. acs.org

Ruthenium-Tricyclopentylphosphine Complexes

A significant development in the coordination chemistry of ruthenium with this compound is the synthesis of the bis(dihydrogen) complex, RuH₂(η²-H₂)₂(PCyp₃)₂. nih.govresearchgate.net This complex was isolated by treating Ru(η⁴-C₈H₁₂)(η⁶-C₈H₁₀) with hydrogen gas (3 bar) in the presence of two equivalents of this compound in pentane. nih.gov This non-classical hydride complex is a notable example of a stable dihydrogen complex, and its synthesis highlights the ability of the bulky PCyp₃ ligand to stabilize such species. nih.govuni-koeln.de

Iron-Tricyclopentylphosphine Complexes

The synthesis of iron complexes with this compound has been reported, particularly in the context of stabilizing low-coordinate iron(II) centers. An example is the synthesis of [Fe{N(SiMe₃)₂}₂(PCyp₃)]. This complex is prepared through the reaction of a suitable iron(II) precursor, such as Fe{N(SiMe₃)₂}₂, with this compound. The bulky nature of both the bis(trimethylsilyl)amido and the this compound ligands contributes to the stability of this three-coordinate complex.

Gold-Tricyclopentylphosphine Complexes

Detailed information on the synthesis and isolation of simple gold-tricyclopentylphosphine complexes is not as readily available as for its tricyclohexylphosphine (PCy₃) analogue. However, the synthetic methods used for Au-PCy₃ complexes can provide valuable insights. For example, two-coordinate gold(I) halide complexes, [Au(PCy₃)X] (X = Cl, Br, I), are prepared by reacting stoichiometric amounts of [NBu₄][AuX₂] and PCy₃ in dimethylformamide. It is plausible that similar methodologies could be applied for the synthesis of [Au(PCyp₃)X] complexes.

Spectroscopic and Structural Characterization of Coordination Complexes

The characterization of metal-tricyclopentylphosphine complexes relies heavily on spectroscopic techniques, particularly ³¹P NMR spectroscopy, and single-crystal X-ray diffraction for structural elucidation.

³¹P NMR spectroscopy is a powerful tool for probing the coordination environment of the phosphine ligand. The chemical shift (δ) and coupling constants provide information about the oxidation state of the metal, the coordination number, and the geometry of the complex.

Single-crystal X-ray diffraction provides precise information on bond lengths and angles, allowing for a detailed understanding of the steric influence of the PCyp₃ ligand on the coordination sphere of the metal.

ComplexMetal³¹P{¹H} NMR (δ, ppm)Key Structural FeaturesReference
[Pt{κ³-S,B,S-HB(mp)₂}(PCyp₃)]Pt26.6 (s, with ¹⁹⁵Pt satellites, ¹J(Pt,P) = 2868 Hz)Distorted square planar geometry.
fac-[Rh(κ³-P,O,P-Xantphos)(H)₂(PCyp₃)][BArF₄]Rh31.2 (d, ¹J(Rh,P) = 101 Hz)Pseudo-octahedral geometry. acs.org
mer-[Rh(κ³-P,O,P-Xantphos)(H)₂(PCyp₃)][BArF₄]Rh26.9 (d, ¹J(Rh,P) = 96 Hz)Pseudo-octahedral geometry. acs.org
RuH₂(η²-H₂)₂(PCyp₃)₂Ru63.3 (s)Octahedral geometry with two classical hydrides and two dihydrogen ligands. The H-H distance in the coordinated H₂ is approximately 0.83 Å. nih.govresearchgate.net
[Fe{N(SiMe₃)₂}₂(PCyp₃)]FeNot reportedThree-coordinate, trigonal planar geometry.

X-ray Crystallography Studies

X-ray crystallography has been an indispensable tool for determining the precise three-dimensional structure of metal complexes containing the this compound ligand. These studies provide definitive information on coordination geometry, bond lengths, and bond angles, offering insights into the steric interactions between the ligand and the metal center.

A significant example is the bis(dihydrogen) complex, RuH₂(η²-H₂)₂(PCyp₃)₂ . Single-crystal X-ray diffraction analysis revealed a distorted octahedral geometry around the central ruthenium atom. nih.govresearchgate.net The two bulky this compound ligands are arranged in a trans configuration, minimizing steric repulsion. researchgate.netacs.org This arrangement is confirmed by a P-Ru-P bond angle of 168.9(1)°. nih.govresearchgate.net The equatorial plane of the octahedron is occupied by two classical hydride ligands and two coordinated dihydrogen molecules. researchgate.net The study also provided detailed crystallographic parameters for the complex. acs.org

Further structural insights come from palladium and platinum complexes featuring a pincer-type borane (B79455) ligand. The structure of [Pd{κ³-S,B,S-BH(mp)₂}(PCyp₃)] (where mp = 2-mercaptopyridyl) and its platinum analogue have been confirmed by single-crystal X-ray diffraction, demonstrating the versatility of PCyp₃ in coordinating to different transition metals within various ligand frameworks. soton.ac.uk In these complexes, the PCyp₃ ligand occupies a coordination site trans to the central boron atom of the pincer ligand. soton.ac.uk

Crystallographic Data for RuH₂(η²-H₂)₂(PCyp₃)₂ acs.org
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.928(2)
b (Å)9.4580(7)
c (Å)21.713(2)
β (°)105.14(1)
Volume (ų)2959.3(5)
Temperature (K)100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ³¹P NMR, is a fundamental technique for characterizing this compound complexes in solution. The chemical shift (δ) and coupling constants provide critical information about the electronic environment of the phosphorus atom, the coordination mode of the ligand, and the geometry of the complex.

The formation of RuH₂(η²-H₂)₂(PCyp₃)₂ was monitored and confirmed using NMR. nih.gov The ³¹P{¹H} NMR spectrum of this complex in deuterated benzene (B151609) (C₆D₆) shows a sharp singlet at δ 81.1 ppm. acs.org The presence of a single resonance indicates that the two phosphine ligands are chemically equivalent in solution, which is consistent with the trans geometry observed in the solid state by X-ray crystallography. acs.orgmit.edu

³¹P{¹H} NMR Data for Selected this compound Complexes
ComplexSolventChemical Shift (δ, ppm)Reference
RuH₂(η²-H₂)₂(PCyp₃)₂C₆D₆81.1 acs.org
(o-tolyl)NiCl(PCyp₃)₂Not specifiedSinglet (trans geometry) mit.edu
[Pd{κ³-S,B,S-BH(mp)₂}(PCyp₃)]Not specifiedCharacterized soton.ac.uk

Advanced Diffraction Techniques (e.g., Neutron Diffraction for Hydride Positioning)

While X-ray diffraction is powerful, it is often inadequate for precisely locating hydrogen atoms, especially in the presence of heavy metals. Neutron diffraction is the definitive technique for this purpose due to the strong and comparable scattering cross-section of neutrons by hydrogen (or deuterium) nuclei and metal nuclei.

The study of RuH₂(η²-H₂)₂(PCyp₃)₂ represents a landmark use of this technique. It was the first bis(dihydrogen) complex to be characterized by a single-crystal neutron diffraction study. nih.govresearchgate.netiucr.org This analysis provided unambiguous evidence for the co-existence of both classical hydride (H⁻) and non-classical dihydrogen (H₂) ligands within the same coordination sphere. researchgate.netacs.org The experiment allowed for the precise determination of the H-H bond distances within the coordinated dihydrogen molecules, which were found to be 0.825(8) Å and 0.835(8) Å. researchgate.net These distances are characteristic of "unstretched" dihydrogen ligands, confirming that the H-H bond remains intact upon coordination. nih.govresearchgate.net Furthermore, the technique accurately located the two classical hydride ligands, with Ru-H bond lengths of 1.628(4) Å and 1.625(4) Å. researchgate.net This definitive structural information is crucial for understanding the reactivity of such polyhydride species, including their role in H/D exchange and catalysis. nih.govresearchgate.net

Selected Bond Distances in RuH₂(η²-H₂)₂(PCyp₃)₂ Determined by Neutron Diffraction researchgate.net
BondDistance (Å)Ligand Type
H-H0.825(8)Dihydrogen (η²-H₂)
H-H0.835(8)Dihydrogen (η²-H₂)
Ru-H1.628(4)Hydride
Ru-H1.625(4)Hydride

Catalytic Applications of Tricyclopentylphosphine Based Systems

Carbon-Carbon Bond Formation and Functionalization Reactions

Tricyclopentylphosphine is a highly effective ligand in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis. scielo.brrsc.orgnih.gov These reactions are crucial in the pharmaceutical and agrochemical industries. scielo.brrsc.org The general mechanism involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. scielo.brnih.govwikipedia.org

In Suzuki-Miyaura coupling , which joins an organoboron compound with a halide or triflate, PCyp₃ has demonstrated utility. wikipedia.orgorganic-chemistry.org For instance, the combination of Pd(OAc)₂ and PCyp₃ is effective for coupling a variety of aryl and vinyl triflates. organic-chemistry.org The role of the phosphine (B1218219) ligand is critical; its electron-rich nature facilitates the initial oxidative addition step, while its bulkiness can promote the final reductive elimination. libretexts.org The choice of ligand can even influence the regioselectivity of the reaction when multiple reactive sites are present. acs.org

The Heck reaction , another cornerstone of C-C bond formation, involves the reaction of an unsaturated halide with an alkene. mdpi.comorganic-chemistry.org While triphenylphosphine (B44618) (PPh₃) is a commonly used ligand, the choice of phosphine can significantly impact the reaction's efficiency. researchgate.net Bulky phosphines like PCyp₃ can be beneficial in promoting the catalytic cycle.

Below is an interactive data table summarizing the role of this compound in select Palladium-catalyzed cross-coupling reactions.

Reaction NameRole of this compound (PCyp₃)Typical Reaction PartnersCatalyst System Example
Suzuki-Miyaura Coupling Electron-rich and bulky ligand promoting oxidative addition and reductive elimination.Aryl/vinyl boronic acids and aryl/vinyl halides/triflates. wikipedia.orgorganic-chemistry.orgPd(OAc)₂/PCyp₃ organic-chemistry.org
Heck Reaction Bulky ligand that can enhance catalytic activity.Unsaturated halides and alkenes. mdpi.comorganic-chemistry.orgPd(OAc)₂/phosphine ligand

The direct functionalization of otherwise inert C-H bonds is a highly desirable transformation in organic synthesis, and this compound has proven to be a valuable ligand in this field. greyhoundchrom.comnumberanalytics.comscispace.com

A notable example is the Murai reaction , which involves the ruthenium-catalyzed addition of an aromatic C-H bond (often ortho to a directing group like a ketone) to an alkene. researchgate.netwikipedia.org The efficiency of this reaction has been significantly improved by replacing tricyclohexylphosphine (B42057) (PCy₃) ligands with this compound (PCyp₃). pnas.org For example, the bis(dihydrogen) complex [RuH₂(η²-H₂)₂(PCyp₃)₂] serves as a highly active catalyst precursor for the coupling of ethylene (B1197577) with acetophenone (B1666503), achieving 90% conversion in just 35 minutes, a significant rate enhancement compared to the analogous PCy₃ complex. researchgate.netill.eu The key to this reactivity is believed to be the formation of an ortho-metalated intermediate, facilitated by the chelating assistance of the directing group. pnas.orgpnas.org

Nickel-based systems incorporating PCyp₃ have also been shown to catalyze the C-H activation and subsequent alkenylation and alkylation of fluoroarenes. nih.govdeepdyve.com The Ni/PCyp₃ catalyst selectively activates the C-H bonds ortho to a fluorine atom for addition across alkynes, dienes, and vinylarenes. nih.govdeepdyve.com

Reaction TypeMetalRole of this compound (PCyp₃)Key Finding
Murai Reaction RutheniumEnhances catalytic activity compared to PCy₃. pnas.org90% conversion of acetophenone to 2-ethylacetophenone in 35 minutes. researchgate.net
C-H Alkylation NickelEnables selective activation of C-H bonds ortho to fluorine.Alkenylation and alkylation of fluoroarenes. nih.govdeepdyve.com

Reduction and Hydrogenation Processes

The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals is a significant area of research. openaccessjournals.comsioc-journal.cn this compound-based catalysts have shown promise in the hydrogenation of CO₂.

Specifically, the ruthenium complex [RuH₂(H₂)₂(PCyp₃)₂] has been identified as a highly efficient catalyst precursor for the reduction of CO₂ to formaldehyde (B43269). mdpi.commdpi.com This reaction represents a significant breakthrough in the controlled generation of formaldehyde from CO₂. mdpi.com Computational studies using density functional theory (DFT) have been employed to investigate the reaction mechanisms for this transformation catalyzed by [RuH₂(H₂)(PCyp₃)₂] (1Ru) and its iron analogue, [FeH₂(H₂)(PCyp₃)₂] (1Fe). mdpi.comresearchgate.net The catalytic cycle is proposed to involve the dissociation of H₂, coordination of CO₂, and subsequent hydride transfer from the metal to the carbon of CO₂. mdpi.com

While iron complexes are also being explored for CO₂ hydrogenation, often in combination with PNP pincer ligands or Lewis acid co-catalysts, the specific use of iron this compound complexes for formaldehyde production has been a subject of theoretical investigation. researchgate.netrsc.orgresearchgate.netrsc.org

This compound is utilized in various homogeneous hydrogenation reactions due to its ability to stabilize metal hydride complexes and promote catalytic activity. researchgate.net Ruthenium complexes containing PCyp₃ are particularly noteworthy. capes.gov.br

The complex [RuH₂(η²-H₂)₂(PCyp₃)₂] is not only active in CO₂ reduction but also demonstrates high activity for H/D exchange and C-C bond coupling reactions, surpassing the performance of the well-known tricyclohexylphosphine analogue. ill.eu The stability and reactivity of such dihydrogen complexes are crucial for their catalytic function. Rhodium complexes with PCyp₃ have also been studied, where the ligand can undergo dehydrogenation, influencing the catalytic system. nih.gov

Thermal Decomposition Processes and Mechanistic Implications of this compound Complexes

Understanding the thermal stability and decomposition pathways of organometallic complexes is crucial for elucidating reaction mechanisms and designing more robust catalysts. researchgate.netresearchgate.net The thermal decomposition of complexes containing this compound has been a subject of mechanistic studies.

For instance, the thermal decomposition of bis(this compound)platinacyclopentane(II) has been investigated. researchgate.netharvard.edu The primary products are 1-butene (B85601) and bis(this compound)platinum(0). researchgate.net The decomposition kinetics suggest a complex mechanism that can deviate from simple first-order behavior, potentially involving intermolecular chain reactions with hydridoplatinum intermediates rather than a straightforward intramolecular β-hydride elimination. harvard.eduacs.org

Similarly, studies on the thermal decomposition of trans-chloroneopentylbis(this compound)platinum(II) provide further insights into the fundamental reaction pathways of such complexes. acs.org These mechanistic investigations are vital for understanding catalyst deactivation pathways and for the rational design of more stable and efficient catalytic systems.

Mechanistic Investigations and Computational Modeling of Tricyclopentylphosphine Catalysis

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of chemical systems. nih.gov It allows for the detailed exploration of reaction mechanisms, the characterization of transient intermediates, and the prediction of catalytic performance. nih.govumn.edu

DFT calculations have been instrumental in unraveling the complex mechanistic pathways of catalytic reactions involving tricyclopentylphosphine. A notable example is the reduction of carbon dioxide (CO₂). Computational studies have been performed on bis(this compound) metal complexes, such as those of ruthenium, iron, and osmium, to understand the mechanism of CO₂ reduction to formaldehyde (B43269). mdpi.comresearchgate.net

These DFT studies map out the entire catalytic cycle, identifying key intermediates and transition states. For instance, in the reduction of CO₂ catalyzed by [RuH₂(H₂)(PCyp₃)₂], the calculations detail the free energy profile of the reaction, highlighting the structures of the rate-limiting states. mdpi.com The total free energy barriers for the reactions catalyzed by the ruthenium, iron, and osmium complexes have been calculated to be 24.2, 24.0, and 29.0 kcal/mol, respectively. mdpi.comresearchgate.net These theoretical findings not only provide a deep understanding of the existing catalytic system but also suggest that the iron-based analogue could be a potential low-cost catalyst for this transformation. mdpi.com

Similarly, DFT has been employed to investigate the mechanisms of other reactions, such as the palladium-catalyzed reductive conversion of acyl fluorides where the ligand, in this case, tricyclohexylphosphine (B42057) (a close structural analog to this compound), was found to control the reaction selectivity by preventing decarbonylation due to repulsive steric interactions. rsc.org

Table 1: Calculated Free Energy Barriers for CO₂ Reduction

Catalyst Metal Center Calculated Total Free Energy Barrier (kcal/mol) Reference
[RuH₂(H₂)(PCyp₃)₂] Ruthenium 24.2 mdpi.com
[FeH₂(H₂)(PCyp₃)₂] Iron 24.0 mdpi.comresearchgate.net
[OsH₄(PCyp₃)₂] Osmium 29.0 mdpi.comresearchgate.net

Beyond elucidating existing mechanisms, DFT and other computational methods are increasingly used for the predictive design of new and improved catalysts. numberanalytics.com By creating computational models, researchers can forecast the performance of virtual catalyst candidates under various reaction conditions, thereby guiding experimental efforts and reducing trial-and-error. numberanalytics.commdpi.com

This approach, often part of a broader strategy known as Quantitative Structure-Activity Relationship (QSAR) modeling, relates molecular descriptors—quantifiable properties of a molecule—to its catalytic activity. mdpi.com For phosphine (B1218219) ligands like this compound, these descriptors can include steric parameters (like the Tolman cone angle) and electronic parameters. mdpi.com

For example, computational screening of various phosphine ligands can predict their effect on the key steps of a catalytic cycle, such as oxidative addition and reductive elimination. researchgate.net These predictive models can identify which electronic and steric features of a ligand are most influential for a given reaction, allowing for the rational design of ligands to enhance catalytic activity and selectivity. researchgate.netpitt.edu While a specific predictive model solely for this compound is not detailed in the provided search results, the general principles of using DFT and QSAR for catalyst design are well-established and applicable. mdpi.comacs.org

Experimental Mechanistic Studies

Experimental studies provide the crucial real-world data that complements and validates computational models. Techniques such as spectroscopy and kinetic analysis are vital for understanding the behavior of catalysts in action.

Spectroscopic techniques are indispensable for the direct observation and characterization of reaction intermediates, providing tangible evidence for proposed mechanistic pathways. researchgate.net Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (including ³¹P NMR for phosphine-containing complexes) and UV-visible spectroscopy are commonly used to monitor the progress of a reaction in real-time. researchgate.netd-nb.infoacs.org

For instance, in studies of catalytic cycles, NMR can be used to identify the resting state of the catalyst and to observe the formation and consumption of various species throughout the reaction. d-nb.info In some cases, catalytically active intermediates can be isolated and characterized, providing a definitive snapshot of a key step in the reaction mechanism. marquette.edu The use of online reaction monitoring by mass spectrometry is another powerful tool for detecting and identifying transient intermediates in complex reaction mixtures. researchgate.net

For example, kinetic isotope effect experiments can reveal whether a particular bond, such as a C-H bond, is broken in the rate-determining step. acs.org The reaction progress can be monitored over time to construct time traces for the formation of products, allowing for the calculation of observed rate constants. d-nb.info These experimental kinetic data are then compared with the energy barriers calculated by DFT to build a comprehensive and validated model of the catalytic cycle.

Advanced Research Perspectives and Future Directions

Exploration of Novel Tricyclopentylphosphine-Derived Ligands for Enhanced Performance

The performance of a metal catalyst is intrinsically linked to the electronic and steric properties of its supporting ligands. prochemonline.com While this compound itself has demonstrated utility, the rational design and synthesis of novel derivatives offer a pathway to enhanced catalytic activity, selectivity, and stability.

Future research is directed towards the synthesis of functionalized this compound ligands. This involves the introduction of specific chemical moieties onto the cyclopentyl rings or the phosphorus atom to fine-tune the ligand's properties. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, thereby influencing the rates of key catalytic steps such as oxidative addition and reductive elimination. tcichemicals.com The synthesis of P-chiral phosphine (B1218219) ligands, where the phosphorus atom is a stereogenic center, is another promising avenue for the development of catalysts for asymmetric transformations. nih.govresearchgate.net

The development of "smart" ligands that can respond to external stimuli, such as light or temperature, is also a burgeoning area of research. These ligands could enable temporal control over the catalytic process, allowing for the selective formation of desired products.

Table 1: Strategies for Novel this compound-Derived Ligand Synthesis

StrategyObjectivePotential Impact
Functionalization of Cyclopentyl Rings Fine-tune steric and electronic propertiesEnhanced activity and selectivity
Synthesis of P-Chiral Derivatives Induce enantioselectivityAccess to chiral molecules
Incorporation of Hemilabile Arms Improve catalyst stability and reactivityIncreased catalyst lifetime and efficiency
Development of Water-Soluble Derivatives Enable aqueous-phase catalysisGreener and more sustainable processes

The synthesis of such novel ligands often involves multi-step synthetic sequences, starting from the parent this compound or its precursors. rsc.org Characterization of these new ligands and their metal complexes using techniques like NMR spectroscopy and X-ray crystallography is crucial to understanding their structural and electronic properties.

Expanding the Scope of this compound-Mediated Catalytic Transformations

This compound has found application primarily in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. thieme-connect.com However, its utility is far from being fully exploited. A significant future direction lies in expanding the scope of its application to other catalytic transformations.

Researchers are exploring the use of this compound-metal complexes in a variety of other cross-coupling reactions, including Heck, Sonogashira, and Buchwald-Hartwig aminations. whiterose.ac.ukmdpi.com The bulky nature of the this compound ligand can be advantageous in promoting the coupling of sterically hindered substrates. tcichemicals.com

Furthermore, the application of this compound in other areas of catalysis, such as olefin metathesis, hydrogenation, and hydroformylation, is an area of active investigation. beilstein-journals.orgscholaris.ca For instance, in olefin metathesis, bulky phosphine ligands can influence the stability and activity of ruthenium-based catalysts. The electronic properties of this compound could also be beneficial in catalytic cycles involving different transition metals like rhodium or nickel. acs.orgacs.org

A comparative study highlighted that while this compound is sterically and electronically similar to the widely used tricyclohexylphosphine (B42057), it can exhibit different activity levels in specific reactions, suggesting that it may offer unique advantages in certain catalytic systems. thieme-connect.com

Table 2: Potential Expanded Catalytic Applications for this compound

Catalytic ReactionTransition MetalPotential Advantage of this compound
Heck Coupling PalladiumCoupling of sterically demanding olefins
Buchwald-Hartwig Amination PalladiumFormation of C-N bonds with challenging amines
Sonogashira Coupling Palladium/CopperSynthesis of functionalized alkynes
Olefin Metathesis RutheniumEnhanced catalyst stability and activity
Hydrogenation Rhodium, IridiumAsymmetric hydrogenation with chiral derivatives
Hydroformylation Rhodium, CobaltControl of regioselectivity

The successful expansion of these applications will depend on careful optimization of reaction conditions, including the choice of metal precursor, solvent, and base.

Interplay of Computational and Experimental Approaches in this compound Catalyst Development

The synergy between computational modeling and experimental work has become an indispensable tool in modern catalyst development. nih.govresearchgate.net This interplay is particularly valuable in understanding the intricate mechanisms of catalytic reactions and in the rational design of new and improved catalysts based on this compound.

Density Functional Theory (DFT) calculations are increasingly used to elucidate the mechanistic details of catalytic cycles involving phosphine ligands. rsc.orgresearchgate.net These computational studies can provide insights into the energies of transition states and intermediates, helping to explain observed selectivities and reactivities. rhhz.netacs.org For example, DFT can be used to predict how modifications to the this compound ligand will affect the stability of the catalyst and the energy barriers for key elementary steps. tandfonline.comacs.org

This computational insight can then guide experimental efforts. For instance, if calculations suggest that a particular derivative of this compound would lead to a more active catalyst, synthetic chemists can then target the synthesis of that specific ligand. chemrxiv.orgcsic.es This data-driven approach can significantly accelerate the catalyst development process. chemrxiv.org

Experimental studies, in turn, provide the crucial validation for computational models. ethz.ch Kinetic studies, in-situ spectroscopic monitoring of reactions, and the isolation and characterization of catalytic intermediates can confirm or refine the mechanistic hypotheses generated from computational work. This iterative cycle of prediction, synthesis, and testing is a powerful paradigm for advancing the field of this compound-based catalysis. nih.govresearchgate.net

The collaboration between computational and experimental chemists is essential for tackling complex catalytic challenges, such as controlling regioselectivity and enantioselectivity in reactions employing this compound-metal complexes. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.